molecular formula C15H19BrClNO5 B4004923 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4004923
M. Wt: 408.67 g/mol
InChI Key: GSBZFCBNEDEOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with bromine, chlorine, and a methyl group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.

Preparation Methods

The synthesis of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is synthesized through a series of reactions, including halogenation and methylation, to introduce the bromine, chlorine, and methyl substituents. The final step involves the reaction of the phenoxyethyl intermediate with pyrrolidine under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid can be compared with other similar compounds, such as:

    1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine: Lacks the oxalic acid counterion, which may affect its solubility and stability.

    1-[2-(2-Bromo-4-methylphenoxy)ethyl]pyrrolidine: Lacks the chlorine substituent, which may influence its reactivity and biological activity.

    1-[2-(2-Chloro-4-methylphenoxy)ethyl]pyrrolidine: Lacks the bromine substituent, which may alter its chemical properties and applications.

Properties

IUPAC Name

1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c1-10-8-11(14)13(12(15)9-10)17-7-6-16-4-2-3-5-16;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBZFCBNEDEOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN2CCCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]pyrrolidine;oxalic acid
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